Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate
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Overview
Description
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a decanoate chain. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Sulfonation: The acylated product is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonyl group.
Esterification: The final step involves the esterification of the sulfonylated product with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Sulfonamides or thiol esters.
Scientific Research Applications
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylbenzenesulfonate: Similar structure but lacks the decanoate chain.
Methyl 2-(4-methylbenzene-1-sulfonyl)butanoate: Similar structure with a shorter alkyl chain.
Methyl 5,9-dimethyl-2-(4-chlorobenzene-1-sulfonyl)decanoate: Similar structure with a chlorine substituent on the benzene ring.
Uniqueness
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate is unique due to its specific combination of a sulfonyl group, a benzene ring, and a decanoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
111831-48-2 |
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Molecular Formula |
C20H32O4S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl 5,9-dimethyl-2-(4-methylphenyl)sulfonyldecanoate |
InChI |
InChI=1S/C20H32O4S/c1-15(2)7-6-8-16(3)11-14-19(20(21)24-5)25(22,23)18-12-9-17(4)10-13-18/h9-10,12-13,15-16,19H,6-8,11,14H2,1-5H3 |
InChI Key |
NVSUHZYRULFEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CCC(C)CCCC(C)C)C(=O)OC |
Origin of Product |
United States |
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